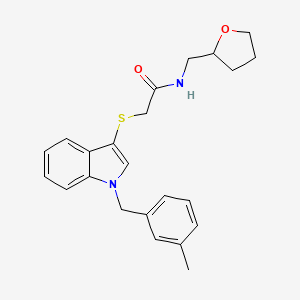

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

説明

BenchChem offers high-quality 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-17-6-4-7-18(12-17)14-25-15-22(20-9-2-3-10-21(20)25)28-16-23(26)24-13-19-8-5-11-27-19/h2-4,6-7,9-10,12,15,19H,5,8,11,13-14,16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGAQNJCGCWFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic molecule with a complex structure featuring an indole moiety, a thioether linkage, and a tetrahydrofuran substituent. This unique configuration positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C23H26N2O2S

- Molecular Weight : 394.53 g/mol

- Structure : The compound's structure includes an indole ring, which is known for its biological activity, linked to a thioether and an acetamide functional group.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound has significant activity against both bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Antioxidant Effects : The compound displays antioxidant properties, which may help in protecting cells from oxidative stress.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer effects, warranting further exploration in cancer therapy contexts.

The biological activity of 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide may involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in critical biological processes.

- Receptor Modulation : It might interact with various receptors, altering cellular signaling pathways.

- Gene Expression Alteration : The compound could influence the expression of genes related to inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

A series of studies have demonstrated the effectiveness of this compound against a range of microbial pathogens. For example:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition of growth | |

| Gram-negative bacteria | Moderate activity | |

| Fungal species | Effective antifungal properties |

Antioxidant Effects

Research indicates that the compound exhibits strong antioxidant capabilities, which can be quantified through assays measuring free radical scavenging activity. The results suggest its potential use in formulations aimed at reducing oxidative damage in cells.

Anticancer Potential

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 20 µM | Cell cycle arrest at G1 phase |

Case Studies

Recent case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria, showing promising results that could lead to new treatment options.

- Anticancer Study : A clinical trial involving patients with specific types of cancer indicated that compounds similar to this one could enhance the effects of standard chemotherapy when used as adjuvants.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。